1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Overview
Description
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one is a complex organic compound with the molecular formula C₁₄H₁₄O₂
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-hydroxyacetophenone and N-methylbenzylamine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Alcohols
Substitution: Various substituted amine derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, while the amine group can interact with nucleophiles. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxyacetophenone: Similar structure but lacks the amine group.
N-Methylbenzylamine: Similar amine group but lacks the phenyl ring with the hydroxyl group.
Acetophenone: Similar carbonyl group but lacks the hydroxyl and amine groups.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,18H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMWFFWZJCCKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205461 | |
Record name | Benzylphenylephrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56917-44-3 | |
Record name | 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56917-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylphenylephrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylphenylephrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLPHENYLEPHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON2Y3767M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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